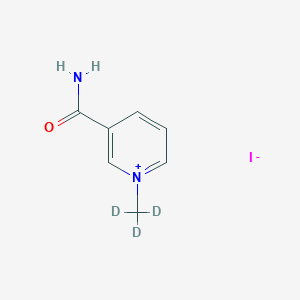
1-Methylnicotinamide-d3 Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide): is a deuterium-labeled derivative of 3-Carbamoyl-1-methylpyridin-1-ium. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to track and quantify metabolic pathways due to its stable isotope labeling properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) typically involves the deuteration of 3-Carbamoyl-1-methylpyridin-1-ium. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The iodide form is obtained by reacting the deuterated compound with iodine or an iodide salt under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often using specialized reactors to ensure high yield and purity. The deuterated compound is then subjected to iodination to produce the final product. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the isotopic purity and chemical structure .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chloride salts, bromide salts, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various halide-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an internal standard in mass spectrometry to improve the accuracy and reproducibility of analytical results. It helps in distinguishing between endogenous and exogenous metabolites, reducing false positives .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities. The stable isotope labeling allows for precise tracking of metabolic reactions and identification of key metabolic nodes .
Medicine: The compound is employed in pharmacokinetic studies to track the distribution, transformation, and clearance of drugs in the body. It helps in understanding drug mechanisms and evaluating potential side effects .
Industry: In industrial applications, it is used in the development of new compounds and optimization of chemical processes. The stable isotope labeling aids in the quantification and reconstruction of metabolic pathways, providing valuable insights for compound development .
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) involves its use as a stable isotope label. The deuterium atoms allow for precise tracking and quantification of metabolic pathways without altering the compound’s molecular properties. This enables researchers to study metabolic reactions, enzyme activities, and pharmacokinetic profiles with high accuracy .
Comparación Con Compuestos Similares
3-Carbamoyl-1-methylpyridin-1-ium iodide: The non-deuterated form of the compound.
3-Dodecylcarbamoyl-1-methylpyridin-1-ium iodide: A derivative with a longer alkyl chain.
3-Methoxycarbonyl-1-methylpyridin-1-ium iodide: A derivative with a methoxycarbonyl group.
Uniqueness: The primary uniqueness of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) lies in its deuterium labeling. This stable isotope labeling provides significant advantages in tracking and quantifying metabolic pathways, making it a valuable tool in scientific research. The deuterium atoms do not alter the compound’s molecular properties but may slightly affect metabolic kinetics, providing more accurate and reproducible results in various applications .
Propiedades
Fórmula molecular |
C7H9IN2O |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
Clave InChI |
IWEIZMCTGMHCRE-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[I-] |
SMILES canónico |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
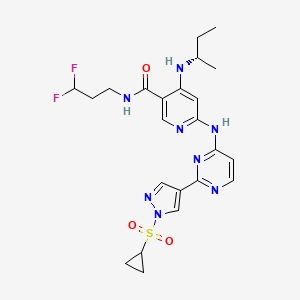

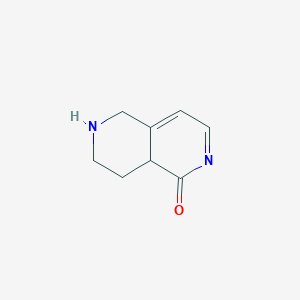
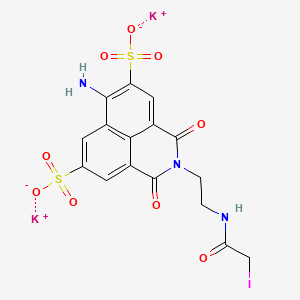
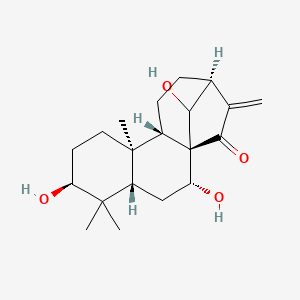


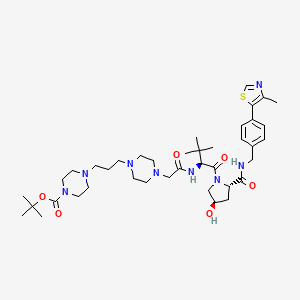
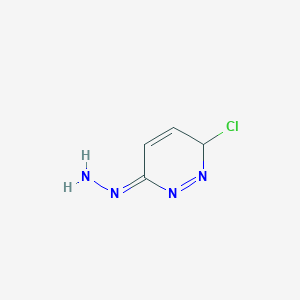
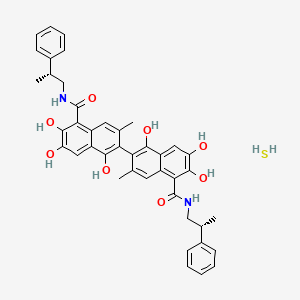
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
